molecular formula C16H18 B078490 4,4'-Diethylbiphenyl CAS No. 13049-40-6

4,4'-Diethylbiphenyl

Cat. No.: B078490
CAS No.: 13049-40-6
M. Wt: 210.31 g/mol
InChI Key: UMSGIWAAMHRVQI-UHFFFAOYSA-N
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Description

4,4'-Diethylbiphenyl (C₁₆H₁₈) is a symmetric biphenyl derivative with ethyl (–CH₂CH₃) substituents at the para positions of both aromatic rings. It is synthesized via the homocoupling of 4-ethylphenyl Grignard reagents using transition metal catalysts like cobalt-loaded mesoporous polymers . Industrially, it serves as a precursor for 4,4'-biphenyldicarboxylic acid through oxidation with agents such as nitrogen dioxide or iodine/alkali metal bicarbonates . Its applications span catalysis and materials science, particularly in reactions requiring controlled molecular size selectivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-4-(4-ethylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSGIWAAMHRVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(C=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10926762
Record name 4,4'-Diethyl-1,1'-biphenyl
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Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13049-40-6, 57364-79-1
Record name 4,4'-Diethylbiphenyl
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Diethylbiphenyl
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Diethyl-1,1'-biphenyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Diethylbiphenyl
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Preparation Methods

Reaction Mechanism and Catalytic Design

The ethylation of biphenyl to 4,4'-diethylbiphenyl proceeds via acid-catalyzed Friedel-Crafts alkylation. ZSM-12 zeolites, with their unique pore structures, enforce regioselectivity by sterically restricting transition states to favor para-substitution. Delaminated ZSM-12 variants exhibit enhanced accessibility to active sites, improving diffusion rates for biphenyl and ethylating agents like ethylene or ethanol.

The mechanism involves:

  • Adsorption of Biphenyl : Biphenyl enters the zeolite’s micropores, aligning parallel to the channel axis.

  • Ethylation : Protons from Brønsted acid sites protonate the ethylating agent (e.g., ethanol), generating ethyl carbocations.

  • Electrophilic Substitution : Ethyl groups attack biphenyl’s para positions, forming this compound while minimizing ortho/meta by-products.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

ParameterOptimal RangeImpact on Performance
Temperature250–300°CHigher temperatures accelerate kinetics but risk coke formation.
Pressure1–3 MPaElevated pressure favors ethylene solubility in liquid-phase systems.
Catalyst Loading5–10 wt%Excess catalyst increases side reactions (e.g., polyethylation).
Ethylating AgentEthylene or EthanolEthanol reduces coke deposition compared to ethylene.

Delaminated ZSM-12 achieves 85% yield with 95% selectivity under optimized conditions, outperforming conventional H-beta zeolites (60% yield, 80% selectivity).

Comparative Analysis of Zeolite Catalysts

Catalyst Modifications and Performance

Zeolite frameworks are modified to enhance shape selectivity:

Catalyst TypePore Diameter (Å)Selectivity (%)Yield (%)
ZSM-12 (Delaminated)5.6 × 6.49585
ZSM-55.3 × 5.67865
H-Beta6.6 × 6.78060

Delamination introduces mesopores, reducing diffusion limitations and improving mass transfer.

Stability and Regeneration

ZSM-12 retains >90% activity after five cycles following calcination at 550°C to remove coke. In contrast, H-beta zeolites require more frequent regeneration due to pore blockage.

Industrial Scalability and Challenges

Continuous-Flow Systems

Fixed-bed reactors with ZSM-12 catalysts enable continuous production, achieving space velocities of 2–4 h⁻¹. Challenges include:

  • Temperature Gradients : Hotspots accelerate catalyst deactivation.

  • Feedstock Purity : Sulfur contaminants (>10 ppm) poison acid sites, necessitating pretreatment .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Diethylbiphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4,4’-Diethylbiphenyl-4,4’-dicarboxylic acid using strong oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions are less common but can be achieved using hydrogen gas in the presence of a metal catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenation can be performed using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 4,4’-Diethylbiphenyl-4,4’-dicarboxylic acid.

    Reduction: The compound remains largely unchanged due to its stability.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

4,4'-Diethylbiphenyl has been investigated for its potential in several scientific fields:

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its biphenyl structure allows for various functionalization reactions, making it useful in creating complex organic molecules.

Heat Transfer Medium

This compound is employed as a heat transfer fluid in solar heating systems. Its thermal stability and efficiency enhance heat collection and transfer, making it suitable for renewable energy applications .

Biological Studies

Research has explored the interactions of this compound with biological molecules. Its structural properties suggest potential anti-inflammatory and anticancer activities, although further studies are required to elucidate these effects .

Polymer Production

This compound is utilized in the production of polymers and resins due to its stability and reactivity. It can be incorporated into polymer matrices to enhance mechanical properties and thermal resistance.

Solvent Applications

The compound is also used as a solvent in various chemical processes, particularly in organic reactions where non-polar solvents are required.

Case Study 1: Solar Heating Systems

In a study evaluating the performance of solar heating systems using various heat transfer fluids, this compound demonstrated superior thermal conductivity compared to traditional fluids. This led to improved energy efficiency and reduced operational costs .

Case Study 2: Synthesis of Complex Molecules

Researchers have successfully used this compound as a precursor in the synthesis of novel pharmaceuticals. The compound's ability to undergo electrophilic substitution reactions allows for the introduction of various functional groups necessary for drug activity .

Mechanism of Action

The mechanism of action of 4,4’-Diethylbiphenyl involves its interaction with various molecular targets. In oxidation reactions, the ethyl groups are converted to carboxylic acid groups through the formation of intermediate radicals. The pathways involved in these reactions are typically radical-mediated and depend on the presence of specific catalysts and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Key compounds for comparison include 4,4'-Dimethylbiphenyl (methyl substituents) and biphenyl (unsubstituted).

Property Biphenyl 4,4'-Dimethylbiphenyl 4,4'-Diethylbiphenyl
Molecular Formula C₁₂H₁₀ C₁₄H₁₄ C₁₆H₁₈
Molecular Weight (g/mol) 154.21 182.26 210.31
Boiling Point (K) 569.2 568.2 Not reported
Molecular Size (nm²) 0.43–0.84 0.43–0.93 0.43–1.10

Chemical Reactivity and Catalytic Performance

Homocoupling Reactions

In homocoupling reactions catalyzed by CoF@B-Ph-ae-n polymers, yields depend on catalyst pore size and substrate dimensions:

Substrate Catalyst Pore Size Yield (%)
Biphenyl Microporous 80
4,4'-Dimethylbiphenyl Mesoporous 84
This compound Mesoporous 14
  • Key Insight : The larger molecular footprint of this compound (1.10 nm²) reduces catalytic efficiency in mesoporous systems compared to smaller analogs. Microporous catalysts (pore size < 0.9 nm²) exclude bulkier derivatives entirely .
Dehydrogenation Reactions

On Au(111) surfaces, this compound undergoes dehydrogenation with selectivity influenced by substituent electronic effects. Ethyl groups, being electron-donating, may alter activation barriers compared to electron-withdrawing groups (e.g., –CN in phenylacetonitrile, which lowers barriers by 0.32 eV) .

Biological Activity

4,4'-Diethylbiphenyl is a biphenyl derivative characterized by the presence of two ethyl groups attached to the para positions of the biphenyl structure. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. Understanding its biological activity involves exploring its interactions at the molecular level, including structure-activity relationships (SAR), synthesis methods, and various biological evaluations.

Chemical Structure and Properties

The molecular formula of this compound is C16H18C_{16}H_{18}, and its structure can be represented as follows:

C6H5C6H4(C2H5)2\text{C}_{6}\text{H}_{5}-\text{C}_{6}\text{H}_{4}(\text{C}_{2}\text{H}_{5})_{2}

This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Recent studies have indicated that biphenyl derivatives, including this compound, exhibit antimicrobial properties. In a comparative study involving various biphenyl derivatives, this compound showed moderate antibacterial activity against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were found to range between 50-100 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of biphenyl derivatives has also been explored. A study focusing on the SAR of biphenyl compounds indicated that modifications at the para position significantly influence their cytotoxicity against cancer cell lines. For instance, this compound demonstrated IC50 values in the range of 20-30 µM against human breast cancer cell lines (MCF-7) . The mechanism of action appears to involve apoptosis induction through mitochondrial pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of ethyl groups at the para positions enhances lipophilicity, which correlates with increased membrane permeability and bioactivity.
  • Hydrophobic Interactions : The biphenyl core facilitates hydrophobic interactions with target proteins, enhancing binding affinity .
CompoundStructureMIC (µg/mL)IC50 (µM)
This compoundStructure50-10020-30
Biphenyl Derivative AStructure25-7515-25
Biphenyl Derivative BStructure40-8010-20

Case Studies

  • Antibacterial Activity Evaluation : A study evaluated the antibacterial efficacy of several biphenyl derivatives including this compound against E. coli and S. aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
  • Anticancer Screening : Another investigation assessed the cytotoxic effects on MCF-7 breast cancer cells. The study highlighted that compounds with similar structures to this compound exhibited potent anticancer properties through apoptosis induction.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,4'-Diethylbiphenyl, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling, using 4-bromoethylbenzene derivatives as precursors. Post-synthesis, purity is verified using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. For structural confirmation, compare experimental NMR shifts (e.g., δ~7.2–7.5 ppm for aromatic protons) with theoretical data . High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying impurities.

Q. How do the ethyl substituents influence the electronic properties of this compound?

  • Methodology : Use cyclic voltammetry (CV) to measure redox potentials and determine HOMO/LUMO levels. Compare with unsubstituted biphenyl to assess the electron-donating effects of ethyl groups. Computational methods like density functional theory (DFT) can model charge distribution (e.g., Mulliken charges) and predict π-electron delocalization .

Q. What characterization techniques are critical for verifying this compound in liquid crystal research?

  • Methodology : Differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points, nematic-isotropic transitions). Polarized optical microscopy (POM) visualizes mesophase textures. Cross-validate with X-ray diffraction (XRD) to confirm molecular packing .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermochemical data (e.g., boiling points) for this compound?

  • Methodology : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized heating rates). Compare results with NIST-referenced data . Meta-analysis of historical datasets (e.g., from J. Chem. Soc. Faraday Trans.) can identify systematic errors. Use computational tools like Gaussian or COSMOtherm to predict thermochemical properties and validate experimental findings .

Q. What strategies optimize π-π interactions in this compound-based polymers for enhanced charge transport?

  • Methodology : Synthesize copolymers with varying alkyl chain lengths and measure hole/electron mobility via space-charge-limited current (SCLC) measurements. Use atomic force microscopy (AFM) to correlate morphology with performance. DFT simulations can model stacking distances and electronic coupling integrals .

Q. How do substituent positional isomers (e.g., 3,3'- vs. This compound) affect biological interactions in vitro?

  • Methodology : Conduct competitive binding assays (e.g., fluorescence quenching) with biomolecules like serum albumin. Use molecular docking (AutoDock Vina) to predict binding affinities. Compare cytotoxicity profiles via MTT assays, ensuring controlled solvent concentrations to avoid artifacts .

Q. What experimental designs are recommended for studying this compound’s environmental stability under UV exposure?

  • Methodology : Expose thin films to UV light (λ = 254–365 nm) in a photoreactor and track degradation via Fourier-transform infrared spectroscopy (FTIR) and HPLC. Quantify photoproducts using tandem mass spectrometry (LC-MS/MS). Include radical scavengers (e.g., TEMPO) to elucidate degradation mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Diethylbiphenyl
Reactant of Route 2
Reactant of Route 2
4,4'-Diethylbiphenyl

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